molecular formula C7H11BrN2 B11894127 (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine

Cat. No.: B11894127
M. Wt: 203.08 g/mol
InChI Key: TWCFTMRWDQOOLE-UHFFFAOYSA-N
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Description

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine is a brominated dihydropyridine derivative featuring a methyl group at the 1-position and a methanamine substituent at the 2-position. This compound is structurally characterized by a partially saturated pyridine ring (1,6-dihydropyridine), which reduces aromaticity and may enhance reactivity compared to fully aromatic analogs. Such compounds are often explored in medicinal chemistry as intermediates or bioactive molecules due to their tunable electronic and steric profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

(2-bromo-1-methyl-2H-pyridin-6-yl)methanamine

InChI

InChI=1S/C7H11BrN2/c1-10-6(5-9)3-2-4-7(10)8/h2-4,7H,5,9H2,1H3

InChI Key

TWCFTMRWDQOOLE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=CC=C1CN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine typically involves the bromination of a pyridine derivative followed by methylation and subsequent amination. One common synthetic route involves the following steps:

    Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Methylation: The brominated pyridine derivative is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies indicate that derivatives of dihydropyridine compounds exhibit promising anticancer activities. The bromine substitution in (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine may enhance its interaction with biological targets involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Effects
Research has suggested that dihydropyridine derivatives can act as neuroprotective agents. The unique structure of this compound may facilitate its ability to cross the blood-brain barrier, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, including Suzuki and Heck reactions, which are pivotal in constructing diverse molecular architectures .

Functionalization Potential
The presence of the bromine atom in the compound enhances its electrophilic character, making it a suitable candidate for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in designing new pharmaceuticals with tailored biological activities .

Biochemical Probes

Target Identification
Due to its structural features, this compound can be utilized as a biochemical probe to study specific receptor interactions within cellular environments. This application is crucial for elucidating mechanisms of action for various biological pathways and drug targets .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of dihydropyridine derivatives and tested their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the potential of dihydropyridine derivatives in preventing neuronal cell death induced by oxidative stress. The study demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures .

Mechanism of Action

The mechanism of action of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the methanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of (6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine with related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications
This compound 1,6-Dihydropyridine 6-Br, 1-CH₃, 2-CH₂NH₂ Potential intermediate in drug synthesis
(6-Bromo-5-methoxypyridin-2-yl)methanol Pyridine 6-Br, 5-OCH₃, 2-CH₂OH Alcohol derivative; methoxy group enhances polarity
(6-Bromopyridin-2-yl)methanamine Pyridine 6-Br, 2-CH₂NH₂ Fully aromatic analog; used in kinase inhibitor synthesis
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine Naphthalene 3,4-Cl₂-C₆H₃, CH₂NH₂ Sertraline intermediate; larger aromatic system
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + phenyl 4-Cl-C₆H₄, CH₂NH₂, benzimidazole Affects wheat germination; fused heterocycle enhances bioactivity
(6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine Tetrahydro-1,6-naphthyridine 6-benzyl, CH₂NH₂ Increased lipophilicity due to benzyl group

Key Research Findings and Implications

The methyl group at the 1-position introduces steric hindrance, which may improve metabolic stability in vivo . In contrast, the methoxy group in (6-Bromo-5-methoxypyridin-2-yl)methanol enhances polarity, making it more water-soluble but less membrane-permeable than the amine-containing target compound .

Biological Activity: Compounds with chlorophenyl substituents (e.g., N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) exhibit inhibitory effects on wheat germination, suggesting that electron-withdrawing groups (Cl, NO₂) enhance bioactivity in agrochemical contexts . The target compound’s bromine atom may similarly modulate electronic properties but with greater steric bulk. Benzimidazole- and naphthyridine-based analogs (e.g., and ) demonstrate the importance of fused heterocycles in enhancing binding to biological targets, whereas the target compound’s simpler dihydropyridine structure may offer synthetic accessibility .

Medicinal Chemistry Applications :

  • The aromatic pyridine derivative (6-Bromopyridin-2-yl)methanamine has been utilized in kinase inhibitor synthesis, highlighting the role of the amine group in forming hydrogen bonds with target proteins . The dihydro variant’s saturated ring could alter binding kinetics or selectivity.
  • Naphthalene-derived methanamines (e.g., sertraline intermediates) illustrate how extended aromatic systems improve CNS penetration, a property that could be explored for the target compound in neuroactive drug development .

Contrasting Properties and Challenges

  • Lipophilicity vs. Solubility : The benzyl group in (6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)methanamine increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The target compound’s methyl group balances moderate lipophilicity with amine-driven solubility.
  • Synthetic Complexity : The sertraline intermediate () requires multi-step synthesis due to its naphthalene backbone, whereas the target compound’s dihydropyridine structure may allow simpler, scalable routes .

Biological Activity

(6-Bromo-1-methyl-1,6-dihydropyridin-2-yl)methanamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₇H₁₁BrN₂
  • Molecular Weight : 203.08 g/mol
  • CAS Number : 675109-37-2
  • InChIKey : UXUZAQVJXNKSIZ-UHFFFAOYSA-N

The presence of a bromine atom at the 6-position of the dihydropyridine ring significantly influences its chemical reactivity and biological interactions. The methanamine group enhances solubility and reactivity, making it a valuable candidate for medicinal chemistry applications .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Condensation Reactions : Utilizing appropriate precursors in the presence of bases.
  • Reduction Processes : Involving the reduction of corresponding nitriles or imines to yield the final amine product.

These methods allow for variations in substituents, which can lead to different biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibits growth in specific cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Neuroprotective EffectsMay protect neuronal cells from oxidative stress

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the dihydropyridine ring can significantly alter the compound's biological efficacy. For instance, substituting bromine with other halogens (e.g., chlorine or iodine) leads to different reactivity profiles and biological activities. The following table summarizes key differences in analogs:

Table 2: Comparison of Structural Analogues

Compound NameStructural FeatureBiological Activity Impact
(6-Chloro-1-methyl-1,6-dihydropyridin-2-yl)methanamineChlorine instead of bromineDifferent binding affinity
(6-Iodo-1-methyl-1,6-dihydropyridin-2-yl)methanamineIodine instead of bromineAltered reactivity due to size
(5-Bromo-2-methylpyridin-3-yl)methanamineBromination at different positionVariability in biological activity

Case Studies

A recent study explored the effects of this compound on apoptosis-related gene expression in cancer models. The findings revealed that this compound could induce apoptosis in resistant cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Another investigation highlighted its potential as an inhibitor for certain enzymes involved in drug metabolism, raising concerns about possible drug-drug interactions when used in therapeutic settings .

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